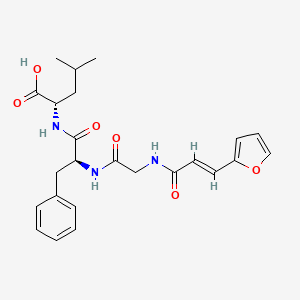

FA-Gly-Phe-Leu-OH

Descripción general

Descripción

FA-Gly-Phe-Leu-OH is a useful research compound. Its molecular formula is C24H29N3O6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

FA-Gly-Phe-Leu-OH, a synthetic peptide, has been found to interact with specific targets in the body. The primary targets of this compound are the folate receptors (FRs) which are generally overexpressed on endometrial, pancreatic, cervical, ovarian, brain, renal, breast, myeloid, and lung cancer cells . The compound also targets cathepsin B, a lysosomal cysteine protease that is highly expressed in several tumor cells .

Mode of Action

This compound interacts with its targets through a specific mechanism. The compound is part of a double-targeted drug delivery system, where it is linked to the anticancer drug mitomycin C (MMC) via a glycine-phenylalanine-leucine-glycine (GFLG) sequence . This sequence can be specifically cleaved by cathepsin B, enabling the release of the anticancer drug . The compound’s interaction with its targets leads to changes in the cellular environment, primarily the induction of apoptosis in cancer cells .

Biochemical Pathways

This compound affects various biochemical pathways. The compound is involved in the initiation and activation of signaling pathways related to cancer development and progression . It triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. These conjugates can protect the drug from degradation, resulting in improved efficacy due to increased drug circulation times and controlled release of drugs .

Result of Action

The result of this compound’s action is primarily the inhibition of tumor cell proliferation by inducing apoptosis . The compound effectively enhances the delivery of anticancer drugs to cancer cells, thereby reducing their toxic effects on normal cells .

Análisis Bioquímico

Biochemical Properties

FA-Gly-Phe-Leu-OH plays a significant role in biochemical reactions, particularly in the context of enzyme-substrate interactions. This compound is known to interact with enzymes such as angiotensin-converting enzyme (ACE) and cathepsin B. This compound serves as a substrate for these enzymes, which catalyze its hydrolysis. The interaction with ACE is particularly noteworthy, as it involves the cleavage of the peptide bond between phenylalanine and leucine, leading to the formation of smaller peptide fragments . Additionally, this compound can interact with other proteases, demonstrating its versatility as a biochemical tool.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and BCL-2 . This modulation leads to an increased BAX/BCL-2 ratio, promoting cell death in cancer cells while sparing normal cells. Furthermore, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby altering downstream signaling events and gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased blood pressure and reduced cardiovascular risk. Additionally, this compound can activate cathepsin B by serving as a substrate, leading to the cleavage of specific peptide bonds and subsequent activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or enzymatic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ACE activity and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ACE activity and reduce blood pressure without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as weight loss, organ damage, and altered metabolic function . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The primary metabolic pathway for this compound involves its hydrolysis by ACE and cathepsin B, resulting in the formation of smaller peptide fragments . These fragments can then be further metabolized by other proteases and peptidases, ultimately leading to the production of amino acids and other metabolites that can be utilized by the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within the cell is influenced by factors such as its chemical structure, binding affinity to transporters, and the presence of targeting signals . These interactions ensure that this compound reaches its intended site of action, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . The localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with nuclear proteins and modulate gene expression .

Actividad Biológica

FA-Gly-Phe-Leu-OH is a tetrapeptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1. Structure and Composition

This compound consists of four amino acids: folic acid (FA), glycine (Gly), phenylalanine (Phe), and leucine (Leu). The structural characteristics of this peptide influence its biological activity, particularly in drug delivery systems and interactions with cellular receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Folate Receptors : The presence of folic acid allows the peptide to selectively bind to folate receptors, which are overexpressed in various cancer cells. This selectivity enhances the delivery of therapeutic agents directly to tumor sites, minimizing side effects on normal tissues .

- Enzymatic Hydrolysis : Research indicates that this compound can be cleaved by cathepsin B, an enzyme commonly found in the tumor microenvironment. This cleavage releases active components that can exert cytotoxic effects on cancer cells .

3. Biological Activities

This compound exhibits several notable biological activities:

Table 1: Summary of Research Findings on this compound

5. Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : Its ability to target folate receptors makes it an ideal candidate for developing targeted drug delivery systems aimed at treating various cancers.

- Drug Development : The peptide can be utilized as a scaffold for designing new therapeutic agents that require selective targeting mechanisms.

6. Conclusion

This compound represents a promising compound in the realm of biopharmaceuticals due to its selective targeting capabilities and potential antitumor effects. Further research into its biological activities and therapeutic applications could lead to significant advancements in cancer treatment strategies.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

FA-Gly-Phe-Leu-OH is increasingly recognized for its role in targeted drug delivery systems, particularly those aimed at cancer therapy. The compound's structure allows for the design of folate receptor-mediated drug delivery systems, enhancing the specificity and efficacy of anticancer drugs.

Case Study: FA-GFLG-SN38

One notable example is the development of FA-GFLG-SN38, a conjugate that incorporates this compound as part of its structure. This system utilizes folate receptors, which are overexpressed in certain cancer cells, to selectively deliver the cytotoxic agent SN38. In vitro studies demonstrated that FA-GFLG-SN38 exhibited strong cytotoxicity against folate receptor-positive cancer cells (SK-Hep-1, HeLa) with IC50 values around 2-3 μM, while showing minimal effects on folate receptor-negative cells (A549) . This selective targeting reduces side effects associated with conventional chemotherapy.

Self-Assembly and Nanomedicine

The compound also plays a critical role in the self-assembly of peptides into nanostructures, which are essential for developing new biomaterials and drug delivery systems.

Self-Assembly Properties

This compound can facilitate the formation of hydrogels and other nanostructures through self-assembly mechanisms driven by hydrophobic interactions and hydrogen bonding. For instance, peptides based on the phenylalanine motif have shown remarkable properties in forming stable nanostructures suitable for drug delivery applications . These nanostructures can encapsulate therapeutic agents, providing controlled release profiles that enhance treatment efficacy.

Biochemical Research

In biochemical research, this compound serves as a substrate for various enzymatic reactions. Its structure allows it to interact with peptidases, facilitating studies on enzyme kinetics and substrate specificity.

Enzymatic Activity

Research indicates that this compound acts as a substrate for peptidases that catalyze the hydrolysis of amide bonds in peptides or proteins . This property is valuable for investigating enzyme mechanisms and developing assays for peptidase activity.

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. Its ability to form hydrogels makes it suitable for tissue engineering and regenerative medicine applications.

Hydrogel Formation

Hydrogels formed from this compound can mimic extracellular matrices, providing scaffolds for cell growth and tissue regeneration. Studies have shown that these hydrogels can support cell viability and proliferation, making them promising candidates for use in wound healing and tissue repair .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPUXIEEYQMRI-FWEDTRJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.